Tofacitinib citrate is currently approved by the FDA for the treatment of moderate to severe rheumatoid arthritis in adults who have not responded adequately to disease-modifying antirheumatic drugs (DMARDs) or are intolerant to them. Several studies have investigated its efficacy and safety in this context:
Beyond rheumatoid arthritis, tofacitinib citrate is being explored for its potential use in treating various other conditions, including:
Irritant;Health Hazard